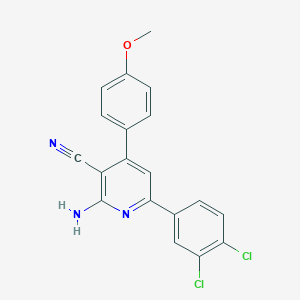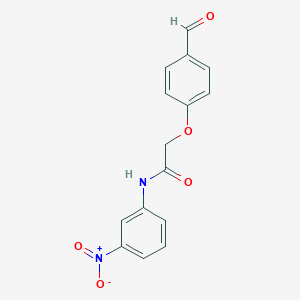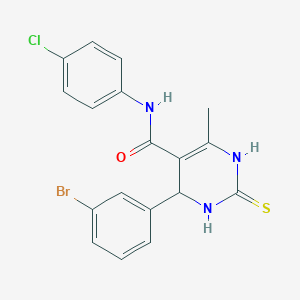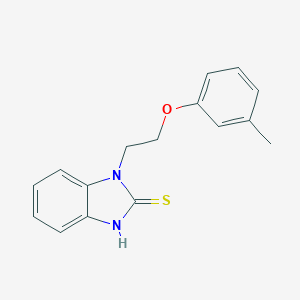![molecular formula C19H17N3S B416319 12-thia-3,14-diazapentacyclo[11.9.0.02,11.05,10.015,21]docosa-1(13),2(11),3,5,7,9,14,21-octaen-4-amine](/img/structure/B416319.png)
12-thia-3,14-diazapentacyclo[11.9.0.02,11.05,10.015,21]docosa-1(13),2(11),3,5,7,9,14,21-octaen-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,10,11,12-tetrahydro-8H-cyclohepta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-c]isoquinolin-5-amine is a complex organic compound with a unique structure that combines elements of cycloheptane, pyridine, thieno, and isoquinoline
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10,11,12-tetrahydro-8H-cyclohepta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-c]isoquinolin-5-amine typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups. Common synthetic routes include:
Cyclization Reactions: The formation of the cycloheptane ring is achieved through cyclization reactions involving appropriate precursors.
Amination Reactions: Introduction of the amine group is carried out using amination reactions, often employing reagents such as ammonia or amines under controlled conditions.
Thieno Ring Formation: The thieno ring is introduced through reactions involving sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of catalysts, high-pressure reactors, and continuous flow systems to streamline the process and reduce costs.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学研究应用
9,10,11,12-tetrahydro-8H-cyclohepta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-c]isoquinolin-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
作用机制
The mechanism of action of 9,10,11,12-tetrahydro-8H-cyclohepta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-c]isoquinolin-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression.
相似化合物的比较
Similar Compounds
- 9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine
- ®-3-chloro-10-methyl-9,10,11,12-tetrahydro-8H-[1,4]diazazepino[5’,6’:4,5]thieno[3,2-f]quinoline-8-one
Uniqueness
What sets 9,10,11,12-tetrahydro-8H-cyclohepta[5’,6’]pyrido[3’,2’:4,5]thieno[3,2-c]isoquinolin-5-amine apart is its unique combination of structural elements, which imparts distinct chemical and biological properties
属性
分子式 |
C19H17N3S |
|---|---|
分子量 |
319.4g/mol |
IUPAC 名称 |
12-thia-3,14-diazapentacyclo[11.9.0.02,11.05,10.015,21]docosa-1(13),2(11),3,5,7,9,14,21-octaen-4-amine |
InChI |
InChI=1S/C19H17N3S/c20-18-13-8-5-4-7-12(13)17-16(22-18)14-10-11-6-2-1-3-9-15(11)21-19(14)23-17/h4-5,7-8,10H,1-3,6,9H2,(H2,20,22) |
InChI 键 |
VMXNLXVSRODPEV-UHFFFAOYSA-N |
SMILES |
C1CCC2=CC3=C(N=C2CC1)SC4=C3N=C(C5=CC=CC=C54)N |
规范 SMILES |
C1CCC2=CC3=C(N=C2CC1)SC4=C3N=C(C5=CC=CC=C54)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5E)-1-(3,4-dimethylphenyl)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B416237.png)
![5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-1-(3,4-dimethylphenyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B416238.png)

![3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-{4-nitrophenyl}acrylonitrile](/img/structure/B416240.png)
![5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B416241.png)
![1-(3,4-dimethylphenyl)-5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B416243.png)
![5-[4-(5-Nitro-pyridin-2-yloxy)-benzylidene]-pyrimidine-2,4,6-trione](/img/structure/B416244.png)



![2-[4-(2,2-dicyanovinyl)-2-methoxyphenoxy]-N-(3-nitrophenyl)acetamide](/img/structure/B416252.png)

![2-[(1-cyclohexyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B416254.png)
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1-cyclohexyl-1H-benzimidazole](/img/structure/B416258.png)
